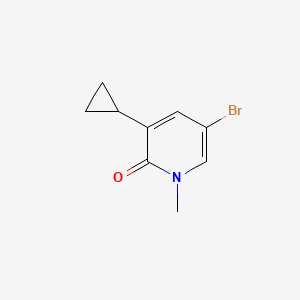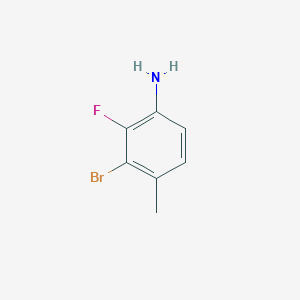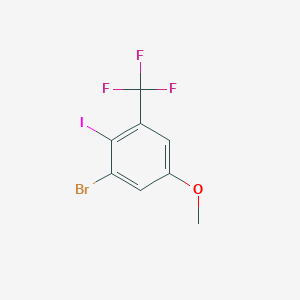![molecular formula C14H16Br2OS2 B12329285 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one CAS No. 1194605-76-9](/img/structure/B12329285.png)
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is a complex organic compound that belongs to the class of thienothiophenes Thienothiophenes are heterocyclic compounds containing a fused ring system composed of two thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one typically involves multiple steps, starting from the preparation of the thienothiophene core One common method involves the bromination of thienothiophene to introduce bromine atoms at specific positionsThe reaction conditions often require the use of catalysts like aluminum chloride and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. Safety measures and environmental considerations are also crucial in industrial settings to handle the bromine and other reactive intermediates safely .
化学反应分析
Types of Reactions
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dehalogenated or alcohol derivatives .
科学研究应用
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
The mechanism of action of 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the thienothiophene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Thieno[3,2-b]thiophene: Another thienothiophene isomer with different bromine substitution patterns.
Thieno[2,3-b]thiophene: A regioisomer with distinct electronic properties.
Thieno[3,4-c]thiophene: Less commonly studied but with potential unique applications.
Uniqueness
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one stands out due to its specific bromine substitution pattern and the presence of the ethylhexanone group. These features contribute to its unique reactivity, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
1194605-76-9 |
|---|---|
分子式 |
C14H16Br2OS2 |
分子量 |
424.2 g/mol |
IUPAC 名称 |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)-2-ethylhexan-1-one |
InChI |
InChI=1S/C14H16Br2OS2/c1-3-5-6-8(4-2)11(17)10-7-9-12(18-10)14(16)19-13(9)15/h7-8H,3-6H2,1-2H3 |
InChI 键 |
UHHOTOYDCIDUJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)C1=CC2=C(SC(=C2S1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



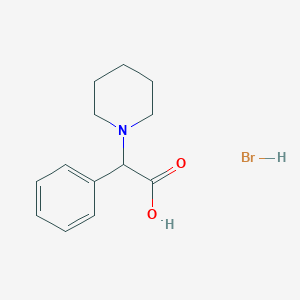
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
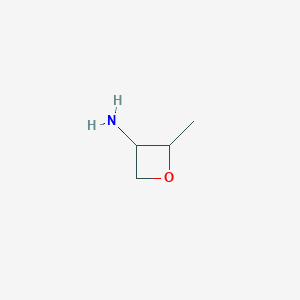

![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
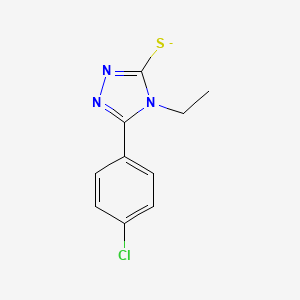
![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
